molecular formula C11H19NO4 B2751565 trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate CAS No. 162129-60-4

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Cat. No.: B2751565
CAS No.: 162129-60-4
M. Wt: 229.276
InChI Key: WQCFOWMOJLYSPS-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate is used as a building block for the synthesis of complex organic molecules. Its strained cyclopropane ring makes it a valuable intermediate in the construction of various cyclic and polycyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to investigate the effects of cyclopropane-containing amino acids on biological systems.

Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of peptidomimetics and other bioactive molecules. It serves as a precursor for the development of potential therapeutic agents targeting various diseases.

Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale industrial processes.

Comparison with Similar Compounds

  • trans-2-Bocamino-cyclopropanecarboxylic acid methyl ester
  • trans-2-Bocamino-cyclopropanecarboxylic acid benzyl ester
  • trans-2-Bocamino-cyclopropanecarboxylic acid isopropyl ester

Comparison: Compared to similar compounds, trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate offers unique advantages in terms of reactivity and stability. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Additionally, the boc protecting group ensures stability during synthetic transformations, which is crucial for the development of complex molecules .

Properties

IUPAC Name

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFOWMOJLYSPS-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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